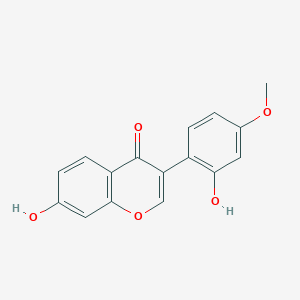

2'-Hydroxyformononetin

Description

Contextualization as a Specialized Isoflavonoid (B1168493)

2'-Hydroxyformononetin is classified as a 4'-methoxyisoflavone, specifically a derivative of formononetin (B1673546) with an additional hydroxyl group at the 2' position. nih.gov Isoflavonoids are a class of flavonoids characterized by a 3-phenylchromen-4-one backbone, which distinguishes them from other flavonoid classes. kegg.jp They are predominantly found in leguminous plants and are known for their various biological activities. encyclopedia.pubcore.ac.uk

While major isoflavones like daidzein (B1669772) and genistein (B1671435), and their methylated derivatives formononetin and biochanin A, are often the focus of research, this compound represents a more specialized downstream metabolite. encyclopedia.pubnih.gov Its presence has been reported in organisms such as Glycyrrhiza pallidiflora and Euchresta formosana. nih.gov The structural modification of adding a hydroxyl group at the 2' position is a critical step that channels the metabolic flow towards the synthesis of more complex isoflavonoids. encyclopedia.pub

Table 1: Classification and Properties of this compound

| Property | Value |

|---|---|

| Chemical Class | Isoflavonoid nih.gov |

| Parent Compound | Formononetin nih.gov |

| Molecular Formula | C₁₆H₁₂O₅ nih.gov |

| IUPAC Name | 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one nih.gov |

| CAS Number | 1890-99-9 nih.gov |

Significance as a Biosynthetic Intermediate

The primary significance of this compound in academic research lies in its role as a key intermediate in the biosynthesis of pterocarpan (B192222) phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. encyclopedia.pubscispace.com

The biosynthesis of these defense compounds from formononetin involves a series of enzymatic reactions. The first committed step is the 2'-hydroxylation of formononetin, a reaction catalyzed by the enzyme isoflavone (B191592) 2'-hydroxylase (I2'H), a cytochrome P450 monooxygenase. encyclopedia.pubgenome.jpoup.com This enzyme specifically acts on isoflavones with a 4'-methoxy group, such as formononetin and biochanin A. genome.jp The product of this reaction is this compound. encyclopedia.pubgenome.jp

Following its formation, this compound is further metabolized. For instance, in the biosynthesis of the phytoalexin (-)-medicarpin in alfalfa (Medicago sativa), this compound is converted to (3R)-vestitone by the enzyme isoflavone reductase (IFR). nih.govd-nb.info This reaction is a critical step that introduces one of the chiral centers in the final medicarpin (B1676140) molecule. nih.gov The pathway then continues through several more enzymatic steps to yield the final pterocarpan. scispace.comoup.com

The study of the enzymes and intermediates, such as this compound, in these pathways is crucial for understanding plant defense mechanisms. Researchers have cloned and characterized many of the genes encoding the enzymes involved in this biosynthetic route, including isoflavone 2'-hydroxylase and isoflavone reductase, from various legume species like Medicago truncatula and soybean (Glycine max). scispace.comrcsb.orgnih.gov This research not only elucidates the fundamental biochemical processes in plants but also opens avenues for the metabolic engineering of plants to enhance their disease resistance.

Table 2: Key Enzymes in the Biosynthesis Involving this compound

| Enzyme | Abbreviation | Function |

|---|---|---|

| Isoflavone 2'-hydroxylase | I2'H | Catalyzes the conversion of formononetin to this compound. encyclopedia.pubgenome.jp |

| Isoflavone Reductase | IFR | Converts this compound to (3R)-vestitone. nih.govd-nb.info |

| 2-hydroxyisoflavanone synthase | 2-HIS | Involved in the initial formation of the isoflavonoid skeleton. rcsb.orgnih.gov |

| 2-hydroxyisoflavanone dehydratase | 2-HID | Catalyzes the dehydration of 2-hydroxyisoflavanones to form isoflavones. nih.govpnas.org |

| 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase | HI4'OMT | Involved in the methylation step in some species. frontiersin.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHHKXCBFHUOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415062 | |

| Record name | Xenognosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xenognosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1890-99-9 | |

| Record name | 2′-Hydroxyformononetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1890-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xenognosin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xenognosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Xenognosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Botanical Distribution of 2 Hydroxyformononetin

Primary Plant Sources and Species Identification

The principal producers of 2'-Hydroxyformononetin are leguminous plants, where it often plays a role in the biosynthesis of other complex isoflavonoids. scispace.comscispace.com

Research has identified this compound in several genera within the Leguminosae (Fabaceae) family. It is functionally related to formononetin (B1673546), from which it can be synthesized via hydroxylation. nih.gov The compound is considered a phytoestrogen derived from plant sources like red clover and soy. biosynth.com

Studies have confirmed its presence in various species, including those used in traditional medicine and agriculture. For instance, it is a known constituent of plants in the Glycyrrhiza genus, such as Glycyrrhiza echinata (licorice) and Glycyrrhiza pallidiflora. nih.govwur.nl It is also found in Euchresta formosana, Pycnanthus angolensis, and Baphia nitida. medchemexpress.comnih.gov Its biosynthesis is a key step in the production of the phytoalexin medicarpin (B1676140) in alfalfa. scispace.com

Table 1: Documented Plant Sources of this compound

| Genus | Species | Family | Reference(s) |

|---|---|---|---|

| Glycyrrhiza | G. echinata | Leguminosae | wur.nl |

| Glycyrrhiza | G. pallidiflora | Leguminosae | nih.govnih.gov |

| Euchresta | E. formosana | Leguminosae | nih.gov |

| Baphia | B. nitida | Leguminosae | medchemexpress.com |

| Medicago | M. sativa (Alfalfa) | Leguminosae | scispace.com |

| Pycnanthus | P. angolensis | Myristicaceae | medchemexpress.com |

| Trifolium | T. pratense (Red Clover) | Leguminosae | biosynth.com |

| Glycine | G. max (Soybean) | Leguminosae | biosynth.com |

The localization of this compound and its biosynthetic precursors is often concentrated in specific plant tissues and organs. In soybeans, for example, isoflavonoids are known to accumulate in the developing seeds. core.ac.uk The enzymes responsible for its synthesis are active in various parts of the plant, often in response to external stimuli. For instance, infection of soybean root hairs by pathogens can lead to a significant increase in the activity of isoflavone (B191592) reductase, an enzyme that converts vestitone (B1219705) from this compound. core.ac.uk Studies focusing on the biosynthesis of related compounds like medicarpin have utilized root samples from Glycyrrhiza plants, indicating the presence and activity of the biosynthetic pathway, including this compound, in these subterranean organs. nih.gov

Table 2: Plant Tissues with Identified Presence or Biosynthesis of this compound

| Plant Tissue/Organ | Plant Example | Finding | Reference(s) |

|---|---|---|---|

| Roots | Glycyrrhiza sp., Soybean | Location of biosynthetic pathways leading from and to this compound. nih.govcore.ac.uk | nih.govcore.ac.uk |

| Seeds | Soybean | Accumulation of isoflavonoids, the class to which this compound belongs. core.ac.uk | core.ac.uk |

Presence in Complex Natural Matrices

Beyond its direct isolation from plant tissues, this compound has been identified as a component of complex natural substances derived from plant resins.

Propolis, a resinous mixture produced by honeybees from plant sources, is a complex matrix containing numerous phytochemicals. The composition of propolis varies significantly based on the geography and the local flora visited by the bees.

Analyses of Nepalese propolis, a type of "red propolis," have revealed that this compound is one of its main chemical constituents. nih.gov Phytochemical analysis using methods such as High-Performance Liquid Chromatography-Diode Array-Mass Spectrometry (HPLC-DAD-MS/MS) confirmed its presence alongside other flavonoids like odoratin, vestitol, and dalbergin. nih.govnih.gov Similarly, studies using advanced techniques like LC-Orbitrap-FTMS on Brazilian red propolis have also successfully detected this compound among a profile of other phenolic compounds. researchgate.net

Table 3: Identification of this compound in Propolis

| Propolis Type | Geographic Origin | Analytical Method | Key Finding | Reference(s) |

|---|---|---|---|---|

| Red Propolis | Nepal | HPLC-DAD-MS/MS | Identified as a main chemical constituent in ethanolic extracts. nih.govnih.gov | nih.govnih.gov |

| Red Propolis | Brazil | LC-Orbitrap-FTMS | Detected as a component of the phenolic profile. researchgate.net | researchgate.net |

Biosynthesis and Metabolic Pathways of 2 Hydroxyformononetin

Precursor-Product Relationships within Isoflavonoid (B1168493) Biosynthesis

The synthesis of 2'-hydroxyformononetin is embedded within the broader metabolic network of isoflavonoids. Its direct and indirect precursors are fundamental building blocks in this pathway.

This compound is directly synthesized from its immediate precursor, formononetin (B1673546). nih.gov This conversion is a hydroxylation reaction, where a hydroxyl group is introduced at the 2' position of the formononetin molecule. wikipedia.org This specific modification is a critical juncture, diverting metabolic flow towards the production of certain classes of phytoalexins, such as medicarpin (B1676140). frontiersin.orgnih.gov The enzymatic reaction requires molecular oxygen and NADPH as a cofactor. wikipedia.org

The metabolic pathway leading to this compound also has a clear connection to daidzein (B1669772) metabolism. Formononetin itself is synthesized from daidzein in a reaction catalyzed by the enzyme isoflavone (B191592) 4'-O-methyltransferase (I4'OMT), which transfers a methyl group to the 4'-hydroxyl group of daidzein. frontiersin.orgnih.gov Furthermore, the enzyme responsible for converting formononetin to this compound, isoflavone 2'-hydroxylase, can also act on daidzein, converting it to 2'-hydroxydaidzein (B191490). nih.govexpasy.org This demonstrates a parallel processing of different isoflavone substrates by the same enzyme system.

| Precursor | Product | Enzyme |

| Daidzein | Formononetin | Isoflavone 4'-O-methyltransferase (I4'OMT) |

| Formononetin | This compound | Isoflavone 2'-hydroxylase (I2'H) |

| Daidzein | 2'-Hydroxydaidzein | Isoflavone 2'-hydroxylase (I2'H) |

Enzymatic Transformations and Key Enzymes

The biosynthesis of this compound is governed by a specific class of enzymes that catalyze the necessary chemical modifications. The primary enzyme involved is a member of the cytochrome P450 superfamily.

The key enzyme responsible for the synthesis of this compound is isoflavone 2'-hydroxylase (I2'H). frontiersin.orgwikipedia.org This enzyme belongs to the cytochrome P450 family and is systematically known as formononetin,NADPH:oxygen oxidoreductase (2'-hydroxylating). wikipedia.org It has been identified and characterized in several legume species, including licorice (Glycyrrhiza echinata) and Medicago truncatula. nih.govnih.gov This enzyme is also referred to by its cytochrome P450 designation, CYP81E1 or CYP81E7. frontiersin.orgnih.govnih.gov

Isoflavone 2'-hydroxylase catalyzes the regiospecific hydroxylation of the B-ring of isoflavone substrates at the 2' position. nih.gov The primary reaction is the conversion of formononetin to this compound. nih.govwikipedia.org However, the enzyme exhibits activity towards other isoflavones as well. For instance, it can hydroxylate daidzein to produce 2'-hydroxydaidzein and has been shown to act on genistein (B1671435) to a lesser extent. nih.govexpasy.org This reaction is crucial for the subsequent steps in the biosynthesis of pterocarpan (B192222) phytoalexins, as the 2'-hydroxyl group is a prerequisite for the action of downstream enzymes like 2'-hydroxyisoflavone reductase. scispace.comwikipedia.org

Table of Substrates and Products for Isoflavone 2'-Hydroxylase (CYP81E1/E7)

| Substrate | Product |

|---|---|

| Formononetin | This compound |

| Daidzein | 2'-Hydroxydaidzein |

Isoflavone 2'-hydroxylase is a microsomal enzyme, and studies using green fluorescent protein (GFP) fusions have shown its localization to the endoplasmic reticulum. wikipedia.orgnih.gov As a cytochrome P450 monooxygenase, it requires NADPH and molecular oxygen to function. wikipedia.orgwikipedia.org The enzyme from soybean has shown apparent Michaelis constants (Km) for 2'-hydroxydaidzein and this compound of 50 µM and 60 µM, respectively. nih.gov

The expression of the gene encoding isoflavone 2'-hydroxylase (CYP81E1/E7) is subject to regulation by various factors. Studies in Medicago truncatula have revealed that the expression of isoflavone hydroxylase genes can be differentially regulated by biotic and abiotic stressors, suggesting specific roles for their products in plant defense responses. nih.gov For example, the expression of these genes can be induced by fungal elicitors. scispace.comtandfonline.com Furthermore, recent research has indicated that the expression of the CYP81E1/E7 gene can be regulated at the post-transcriptional level by microRNAs, such as ath-miR868-3p, which can downregulate its expression and thereby influence isoflavonoid biosynthesis. nih.govresearchgate.netnih.gov

Conversion to Downstream Metabolites

This compound serves as a critical intermediate in the biosynthesis of more complex isoflavonoids, particularly pterocarpans, which are known for their role as phytoalexins in plants. encyclopedia.publookchem.com Its formation is a key step that precedes cyclization reactions leading to the characteristic pterocarpan skeleton.

The conversion of this compound to vestitone (B1219705) is a reductive process catalyzed by the enzyme NADPH:isoflavone oxidoreductase, commonly known as isoflavone reductase (IFR). scispace.comcore.ac.ukkmle.co.kr This reaction is dependent on the co-factor NADPH, which provides the necessary reducing equivalents. scispace.comnih.gov The enzyme facilitates the reduction of the double bond in the heterocyclic C-ring of the isoflavone structure, yielding the isoflavanone (B1217009) vestitone. researchgate.net In alfalfa (Medicago sativa), the cloned IFR enzyme has been used to produce vestitone from this compound in vitro. researchgate.net The IFR from alfalfa specifically produces (-)-vestitone, which aligns with the subsequent accumulation of (-)-medicarpin in the plant. scispace.com

The synthesis of vestitone from this compound is a pivotal step in the broader biosynthetic pathway of pterocarpan phytoalexins, such as medicarpin. encyclopedia.pub Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. core.ac.uk In legumes like alfalfa (Medicago sativa) and barrel medic (Medicago truncatula), this compound is an essential precursor in the formation of medicarpin. encyclopedia.pubresearchgate.net The pathway proceeds from formononetin to this compound, then to vestitone. nih.gov Subsequently, vestitone undergoes further enzymatic transformations to yield medicarpin. researchgate.netresearchgate.net Specifically, the process involves two independent enzymes: vestitone reductase, which converts vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI), and DMI dehydratase, which catalyzes the final ring closure to form medicarpin. researchgate.net This multi-step conversion highlights the role of this compound as a committed intermediate in the defense mechanisms of certain plants. researchgate.netnih.gov

Regulatory Mechanisms in Biosynthesis

The production of this compound and its downstream metabolites is tightly regulated within the plant, often in response to external stimuli such as pathogen attack or other stresses. This regulation occurs at both the genetic and cellular levels.

Genetic Regulation (e.g., miRNA-mRNA Networks)

The expression of genes encoding biosynthetic enzymes in the isoflavonoid pathway is subject to complex genetic control, including regulation by microRNA-mRNA networks. nih.gov MicroRNAs (miRNAs) are short, non-coding RNA molecules that can post-transcriptionally regulate gene expression, typically by binding to and promoting the degradation or inhibiting the translation of target messenger RNAs (mRNAs). nih.govnih.gov

In the context of isoflavonoid biosynthesis, specific miRNA-mRNA interactions can modulate the production of key intermediates. For example, research has identified that ath-miR868-3p can regulate isoflavonoid biosynthesis by downregulating the expression of the CYP81E1/E7 gene. nih.gov This gene encodes for isoflavone/4'-methoxyisoflavone 2'-hydroxylase, the very enzyme that catalyzes the hydroxylation of formononetin to produce this compound. nih.govnih.gov By controlling the levels of the enzyme's mRNA, this miRNA-mRNA network effectively fine-tunes the rate of this compound synthesis. nih.gov

Elicitor-Induced Biosynthesis in Plant Cell Cultures

The biosynthesis of this compound and other phytoalexins can be experimentally induced in plant cell suspension cultures through the application of elicitors. core.ac.ukhebmu.edu.cn Elicitors are molecules that trigger a defense response in plants. core.ac.uk Yeast cell wall extracts are commonly used as elicitors in laboratory settings. researchgate.nethebmu.edu.cn

When plant cell cultures, such as those from alfalfa or chickpea (Cicer arietinum), are treated with an elicitor, the entire biosynthetic pathway leading to pterocarpans like medicarpin is activated. core.ac.ukresearchgate.netkegg.jp This induction involves the transcriptional activation of genes encoding the necessary enzymes, including isoflavone 2'-hydroxylase and isoflavone reductase. scispace.com Studies on elicitor-challenged cell cultures have been instrumental in identifying and characterizing the enzymes and intermediates of the pathway, including the conversion of this compound to vestitone. researchgate.netugent.be This method allows researchers to study the synthesis of these compounds in a controlled environment and has been applied to various legume species, including soybean and French bean, to investigate their specific isoflavonoid responses. hebmu.edu.cn

Biological Activities and Mechanistic Investigations of 2 Hydroxyformononetin

Role in Plant Defense Responses

The production of specialized secondary metabolites is a cornerstone of plant defense mechanisms against a myriad of environmental stressors, including pathogenic invasions. mdpi.comresearchgate.net Isoflavonoids, a class of phenolic compounds to which 2'-Hydroxyformononetin belongs, are paramount in these defense strategies, often functioning as phytoalexins. researchgate.net

Contribution to Phytoalexin Production

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate in plants in response to pathogenic attack or abiotic stress. mdpi.com While direct evidence designating this compound itself as a phytoalexin is not extensively documented, its critical role as a precursor in the biosynthesis of the well-established phytoalexin, medicarpin (B1676140), firmly embeds it within the plant's defense arsenal. nih.govwikipedia.orgnih.gov The synthesis of medicarpin from liquiritigenin (B1674857) involves a series of enzymatic conversions, with the transformation of formononetin (B1673546) to this compound being a key step in this pathway. nih.govwikipedia.org

Antifungal Activity against Phytopathogenic Fungi

Isoflavonoids as a chemical class are recognized for their antifungal properties, contributing to the plant's ability to ward off fungal pathogens. researchgate.netmdpi.com These compounds can inhibit the growth and development of a wide range of fungi that cause diseases in crops. researchgate.netnih.gov While the broader category of isoflavonoids has demonstrated significant antifungal efficacy, specific data quantifying the in vitro antifungal activity of this compound against key phytopathogenic fungi such as Botrytis cinerea, Phytophthora capsica, Gibberella zeae, and Alternaria alternata is not extensively available in the current body of research. The antifungal potential of isoflavones is often attributed to their specific structural features, and glycosylation can, in some cases, enhance their efficacy. researchgate.net

General Antifungal Activity of Isoflavonoids against Phytopathogenic Fungi

| Isoflavonoid (B1168493) Type | General Antifungal Activity | Mechanism of Action (Postulated) |

|---|---|---|

| Aglycones (e.g., Daidzein (B1669772), Genistein) | Exhibit inhibitory effects on fungal growth. | Disruption of cell membrane integrity, inhibition of key enzymes. |

| Glycosides (e.g., Daidzin, Genistin) | Often show enhanced bioavailability and stability, potentially leading to improved antifungal efficacy. researchgate.net | May facilitate uptake by the fungal cell, followed by hydrolysis to the active aglycone. |

Modulation of Estrogen Receptor Pathways

A thorough review of the scientific literature reveals a lack of studies investigating the direct interaction of this compound with estrogen receptor pathways. While its precursor, formononetin, has been identified as a phytoestrogen with the ability to activate estrogen-responsive genes, no such data is currently available for this compound itself. nih.gov Therefore, its capacity to modulate estrogen receptor pathways remains an uninvestigated area of its biological activity.

Intermediary Function in Natural Product Synthesis

One of the most clearly defined roles of this compound is its function as a crucial intermediate in the biosynthesis of other complex natural products, most notably the pterocarpan (B192222) phytoalexin, medicarpin. nih.govwikipedia.orgfrontiersin.org

The biosynthetic pathway to medicarpin in leguminous plants proceeds from the isoflavone (B191592) formononetin. nih.govnih.gov Formononetin undergoes hydroxylation at the 2' position to yield this compound. nih.govwikipedia.org This intermediate is then subject to a series of enzymatic reactions, including a reduction step, to form vestitone (B1219705). nih.gov

Insight into Stereospecificity of Reductions

The subsequent conversion of vestitone to medicarpin is a critical step that highlights the stereospecific nature of enzymatic reactions in natural product synthesis. This reaction is catalyzed by vestitone reductase, an enzyme that facilitates a stereospecific, NADPH-dependent reduction of (3R)-vestitone. This precise stereochemical control is essential for the formation of the biologically active form of medicarpin. The involvement of 2'-Hydroxyformonetin as a committed intermediate in this pathway underscores its importance in enabling the stereospecific transformations that lead to the final phytoalexin.

Biosynthetic Pathway from Formononetin to Medicarpin

| Precursor | Intermediate | Key Enzyme | Product |

|---|---|---|---|

| Formononetin | This compound | Isoflavone 2'-hydroxylase (I2'H) | 2'-Hydroxyformonetin |

| This compound | Vestitone | Isoflavone Reductase (IFR) | Vestitone |

| Vestitone | - | Vestitone Reductase (VR) | Medicarpin |

Advanced Analytical Methodologies for 2 Hydroxyformononetin Research

Isolation and Purification Techniques

The initial step in researching 2'-Hydroxyformononetin often involves its extraction from natural sources, such as various legumes, or from biotechnological production systems. Following extraction, a series of purification steps are necessary to isolate the compound from a complex mixture of other metabolites.

Preparative Chromatography Methods

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of isoflavones like this compound. nih.govwaters.com This method allows for the separation of individual compounds from a crude extract with high purity. nih.gov

Several strategies can be employed in preparative HPLC:

Column Chromatography: Adsorbents like XAD-7HP and XAD-4 are used to separate impurities from the isoflavone-containing fraction. The use of XAD-4 columns with a step gradient elution has been shown to be effective, achieving high purity and yield of isoflavones. tandfonline.com

Reversed-Phase HPLC (RP-HPLC): This is a widely used, rapid, and reliable technique for purifying a broad range of compounds, including isoflavones. waters.com A C18 column is commonly used for the separation. scialert.nettandfonline.com The mobile phase often consists of a gradient of solvents such as acetonitrile, water, and acetic acid. tandfonline.comscialert.net

High-Speed Countercurrent Chromatography (HSCCC): This liquid-liquid partition chromatography technique has been successfully applied to the preparative isolation of isoflavones from plant extracts. nih.gov

The selection of the appropriate preparative chromatography method and the optimization of experimental conditions, such as the mobile phase composition and gradient, are critical for achieving high-purity this compound. scialert.net

Structural Elucidation Techniques

Once a purified sample of this compound is obtained, its chemical structure must be unequivocally confirmed. This is accomplished through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. nih.govjmb.or.kr It provides detailed information about the carbon-hydrogen framework of the molecule.

A study on a new isoflavanone (B1217009) isolated from Horsfieldia pandurifolia reported the ¹H NMR data for this compound in deuterated acetone (B3395972) (CD₃COCD₃). figshare.com

Table 1: ¹H NMR Spectroscopic Data for this compound figshare.com

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.31 | s | |

| H-5 | 8.14 | d | 8.5 |

| H-6' | 7.26 | d | 8.5 |

| H-6 | 7.12 | dd | 8.5, 2.0 |

| Please note that the original source provided limited assignments. Further 2D NMR experiments would be required for complete assignment of all protons. |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. tandfonline.com This method is particularly useful for identifying and quantifying this compound in complex biological samples. tandfonline.combiorxiv.org

In LC-MS/MS analysis, the compound is first separated on an LC column and then ionized, typically using electrospray ionization (ESI). mdpi.com The resulting molecular ion ([M+H]⁺) is then subjected to fragmentation, and the resulting product ions are detected. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its confident identification. bioresources.com

High-resolution mass spectrometry (HR-MS) coupled with tandem MS/MS is often used for accurate identification. Key diagnostic ions for this compound include m/z 270, 255, 185, and 151, which correspond to sequential losses of various chemical groups.

Table 2: LC-MS/MS Fragmentation Data for this compound bioresources.comnih.gov

| Precursor Ion (m/z) | Fragmentation | Product Ions (m/z) |

| 285.0753 [M+H]⁺ | Loss of CH₃ | 270.0515 |

| 285.0753 [M+H]⁺ | Loss of CH₃ and CO | 257.0784 |

| 285.0753 [M+H]⁺ | Loss of CH₃ and 2CO | 229.0853 |

| 285.0753 [M+H]⁺ | Loss of CH₃, 2CO, and O | 212.0539 |

| 285.0753 [M+H]⁺ | RDA cleavage | 137.0230 |

RDA refers to Retro-Diels-Alder fragmentation.

A developed HPLC-ESI-MS/MS method demonstrated high sensitivity, with a limit of detection as low as 0.03 pg and a limit of quantification of 0.1 pg for this compound. tandfonline.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. ebi.ac.ukebi.ac.uk For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility. Trimethylsilyl derivatives are commonly prepared for GC-MS analysis.

GC-MS can be particularly useful for distinguishing between structural isomers. For instance, 2'-hydroxy isomers of formononetin (B1673546) can be differentiated from 3'-hydroxy isomers based on their mass spectral fragmentation patterns, where the 2'-isomers tend to show a weaker molecular ion (M⁺) and a more predominant [M-15]⁺ ion.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique widely employed for the analysis of moderately polar and thermolabile molecules like this compound. It facilitates the transfer of ions from solution into the gas phase for mass spectrometric analysis. In the context of this compound research, ESI can be operated in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, with the choice often depending on the specific research goal and sample matrix. oup.com Positive ion mode typically yields the protonated molecule [M+H]⁺, while negative ion mode produces the deprotonated molecule [M-H]⁻. oup.comnih.gov

In positive ion mode, the precursor ion for this compound (C₁₆H₁₂O₅) is observed at a mass-to-charge ratio (m/z) of 285. researchgate.netunimelb.edu.auacs.orgbioresources.com Fragmentation of this precursor ion through tandem mass spectrometry (MS/MS) provides characteristic product ions that are crucial for structural confirmation. Common fragment ions observed for this compound in positive ESI-MS/MS include m/z 270, 257, 253, 229, and 225. unimelb.edu.auacs.orgbioresources.com The loss of a methyl group (CH₃) results in the fragment at m/z 270. bioresources.com Further fragmentation can involve the loss of carbon monoxide (CO) molecules. bioresources.com For instance, the loss of the C-ring's carboxyl group can lead to an ion at m/z 257. bioresources.com RDA (Retro-Diels-Alder) cleavage can produce a characteristic ion at m/z 137. bioresources.com

In negative ion mode, the precursor ion is found at m/z 283. nih.gov Collision-induced dissociation of this ion can lead to fragments at m/z 268 and 239. nih.gov The selection of ionization mode can influence sensitivity, with negative-ion ESI sometimes offering better sensitivity and higher signal-to-noise ratios for phenolic compounds. oup.com

Quantitative Analysis and Method Validation

Accurate quantification of this compound is essential for understanding its biosynthesis, pharmacokinetics, and physiological roles. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for this purpose, offering high sensitivity and selectivity. researchgate.netresearchgate.netfrontiersin.org

Chromatographic Quantification (e.g., UHPLC-QTRAP-MS/MS)

Ultra-high-performance liquid chromatography (UHPLC) coupled with a triple quadrupole-linear ion trap (QTRAP) mass spectrometer provides a robust platform for the quantitative analysis of this compound. researchgate.net This technique utilizes Multiple Reaction Monitoring (MRM) for highly specific and sensitive detection. researchgate.net In an MRM experiment, the first quadrupole selects the precursor ion of the target analyte, which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion, and the intensity of this transition is measured. This process minimizes matrix interference and enhances quantification accuracy. researchgate.net

For this compound, a common MRM transition in positive ion mode is from the precursor ion m/z 285 to product ions such as m/z 270, 257, 229, and 137. unimelb.edu.auacs.orgbioresources.com The most intense transition is typically used for quantification (quantifier), while another is used for confirmation (qualifier). acs.org Chromatographic separation is often achieved using a reversed-phase C18 column with a mobile phase gradient consisting of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

Table 1: Exemplary Mass Spectrometric Parameters for this compound Quantification

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | researchgate.netunimelb.edu.auacs.orgbioresources.com |

| Precursor Ion (m/z) | 285 | researchgate.netunimelb.edu.auacs.orgbioresources.com |

| Product Ion 1 (m/z) | 270 | unimelb.edu.auacs.orgbioresources.com |

| Product Ion 2 (m/z) | 257 | bioresources.com |

Recovery Studies and Reproducibility Assessments

Method validation is a critical step to ensure the reliability of quantitative data. researchgate.net Recovery and reproducibility are key parameters assessed during validation. researchgate.netoup.com

Recovery studies are performed to determine the efficiency of the extraction procedure. researchgate.net This is typically done by spiking a known amount of the analyte (this compound standard) into a blank matrix sample before and after the extraction process. The response of the pre-extraction spiked sample is compared to that of the post-extraction spiked sample. The goal is to ensure that the extraction method consistently recovers a high percentage of the analyte from the sample matrix. researchgate.net

Reproducibility , often expressed as the relative standard deviation (RSD), assesses the precision of the method. It is evaluated at different levels: intra-assay precision (within the same day) and inter-assay precision (on different days). This is determined by analyzing replicate samples at different concentrations within the calibration range. For a method to be considered reproducible, the RSD values should typically be below a certain threshold, often less than 15%. researchgate.net For example, a validated method for a similar flavonoid, 2'-hydroxyflavanone, demonstrated precision intervals between 1.89% and 6.76%. researchgate.net

Table 2: Illustrative Data for Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Example Finding (for a related flavonoid) | Reference |

|---|---|---|---|

| Recovery | 85-115% | Not explicitly found for this compound | researchgate.net |

| Intra-assay Precision (RSD) | < 15% | ≤ 2.06% | |

| Inter-assay Precision (RSD) | < 15% | 1.89% - 6.76% | researchgate.net |

| Linearity (r²) | > 0.99 | r = 0.9969 | researchgate.net |

These validation steps ensure that the analytical method is accurate, precise, and reliable for the quantitative determination of this compound in various research applications.

Synthetic Biology and Metabolic Engineering Approaches for 2 Hydroxyformononetin Production

The production of complex plant-derived natural products like 2'-Hydroxyformononetin through traditional chemical synthesis is often challenging and economically unviable. Synthetic biology and metabolic engineering offer a promising alternative by harnessing the biosynthetic capabilities of engineered microorganisms. These approaches allow for the sustainable and controlled production of high-value compounds.

Future Research Directions and Translational Perspectives

Genetic Manipulation for Altered Isoflavonoid (B1168493) Profiles

The manipulation of isoflavonoid biosynthesis through genetic engineering presents a promising avenue for developing crops with enhanced defensive capabilities and improved nutritional value. frontiersin.orgnih.gov Strategies such as antisense RNA, RNA interference (RNAi), and CRISPR/Cas9 gene editing have been successfully employed to modify isoflavonoid pathways in both legume and non-legume plants. frontiersin.orgnih.gov

A key enzyme in the production of 2'-hydroxyformononetin is isoflavone (B191592) reductase (IFR), which converts vestitone (B1219705) into this compound. cambridgescholars.comcore.ac.uk Another critical enzyme, 4'-methoxyisoflavone 2'-hydroxylase (CYP81E1), catalyzes the hydroxylation of formononetin (B1673546) to yield this compound. nih.govnih.govoup.com Targeting the genes encoding these enzymes, such as CYP81E1, offers a direct route to modulate the levels of this compound and its derivatives. For instance, studies have shown that the expression level of CYP81E1 is inversely correlated with formononetin content, highlighting its role in this conversion. nih.gov

Overexpression of key regulatory genes and enzymes can lead to significant changes in isoflavonoid profiles. For example, the overexpression of isoflavone synthase (IFS), a critical enzyme in the isoflavone backbone formation, in non-legume plants has been explored to introduce isoflavonoid production. nih.govfrontiersin.org Furthermore, manipulating transcription factors that regulate the expression of biosynthetic genes, such as those from the MYB family, can broadly impact the isoflavonoid content. frontiersin.orgnih.gov Co-overexpression of transcription factors like GmMYB176 and GmbZIP5 in soybean has been shown to increase the total isoflavonoid content. frontiersin.orguwo.ca

Future research could focus on the targeted manipulation of genes like IFR and CYP81E1 in commercially important legumes to enhance the production of phytoalexins derived from this compound, thereby bolstering their natural defenses against pathogens. nih.gov This approach has the potential to reduce the reliance on chemical pesticides in agriculture.

Integration of Omics Technologies for Pathway Elucidation

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of plant secondary metabolism. frontiersin.orgnih.gov Integrating these approaches provides a comprehensive understanding of the complex regulatory networks governing the biosynthesis of compounds like this compound. frontiersin.orgmdpi.com

Transcriptome analysis, particularly RNA-Seq, has been instrumental in identifying genes involved in isoflavonoid biosynthesis. nih.govmdpi.com By comparing the transcriptomes of plants with varying isoflavonoid levels, researchers can pinpoint candidate genes responsible for these differences. nih.gov For example, integrated metabolomic and transcriptomic analyses have successfully identified key genes and metabolic pathways related to flavonoid accumulation in various plants. nih.govmdpi.com

Metabolomic profiling allows for the simultaneous measurement of a vast array of metabolites, providing a snapshot of the plant's metabolic state. scispace.com When combined with transcriptomic data, it enables the correlation of gene expression patterns with metabolite accumulation, offering powerful insights into gene function. nih.govmdpi.com This integrated approach has been used to identify key genetic factors influencing flavonoid biosynthesis in mungbean sprouts. nih.gov

Future research will likely leverage multi-omics platforms to further dissect the isoflavonoid pathway leading to this compound. frontiersin.org This includes identifying novel regulatory elements, understanding the role of post-transcriptional and post-translational modifications, and uncovering the transport and storage mechanisms of these compounds. frontiersin.orgnih.gov Such detailed knowledge is crucial for the precise metabolic engineering of isoflavonoid profiles.

Exploration of Novel Enzymatic Modifications and Derivatives

The structural diversity and biological activity of isoflavonoids are greatly expanded through enzymatic modifications such as glycosylation, methylation, and acylation. nih.govfrontiersin.org These modifications can significantly alter the physicochemical properties of the compounds, including their solubility, stability, and bioavailability. uwo.ca

The biotransformation of isoflavones by microorganisms presents another avenue for generating novel derivatives. For instance, the bacterium Eubacterium limosum can demethylate methoxylated isoflavonoids like formononetin. nih.govoup.com Formononetin is a precursor in the biosynthesis of this compound, and its metabolism in ruminants can lead to the formation of the more estrogenic metabolite equol. mdpi.comfrontiersin.org

Enzymes like flavin-dependent monooxygenases (FMOs) offer potential for the regioselective hydroxylation of flavonoids, creating new compounds with potentially enhanced biological activities. researchgate.netnih.gov Research into novel enzymatic routes for synthesizing C-8 hydroxyflavonoids has demonstrated the versatility of these biocatalysts. researchgate.netnih.gov

Future research should focus on discovering and characterizing novel enzymes that can modify this compound and its precursors. This could lead to the creation of a diverse library of derivatives with unique properties. The synthesis of complex flavonoid glycoside esters through sequential enzymatic reactions has already been demonstrated, showcasing the potential of biocatalysis in this field. capes.gov.br Exploring the enzymatic modification of this compound could unlock new applications in pharmaceuticals, nutraceuticals, and functional foods. researchgate.netmdpi.comjst.go.jp

Q & A

Q. How can 2'-Hydroxyformonetin be accurately identified in plant extracts using mass spectrometry?

- Methodological Answer : Utilize high-resolution mass spectrometry (HR-MS) coupled with tandem MS/MS fragmentation. Key diagnostic ions include m/z 270, 255, 185, and 151, which correspond to sequential losses of methyl, hydroxyl, and carbonyl groups. Compare fragmentation patterns with reference standards and databases like mzCloud to confirm identity .

Q. What LC-MS/MS parameters are optimal for quantifying 2'-Hydroxyformonetin alongside other flavonoids?

- Methodological Answer : Employ a reversed-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Optimize multiple reaction monitoring (MRM) transitions for specificity—e.g., precursor ion m/z 284.26 → product ions m/z 255 and 185. Validate intra-assay precision (RSD ≤ 2.06%) and linearity (0.40–1.00 ng/mL range) using synthesized standards .

Q. How can researchers distinguish 2'-Hydroxyformononetin from its structural isomers (e.g., 3'-hydroxyformononetin)?

- Methodological Answer : Use chromatographic separation (e.g., UPLC) combined with UV-Vis spectroscopy. This compound exhibits distinct λmax at 260 nm, while 3'-hydroxy derivatives show shifts due to hydroxylation position. Confirm via GC-MS analysis of trimethylsilyl derivatives, where 2'-isomers display weaker M⁺ and predominant [M-15]⁺ ions .

Advanced Research Questions

Q. What enzymatic mechanisms drive the biosynthesis of this compound from formononetin?

- Methodological Answer : Characterize CYP81E1 (EC 1.14.14.89), a cytochrome P450 monooxygenase, using recombinant enzyme assays. Monitor NADPH and O2 consumption rates under controlled pH (7.4) and temperature (30°C). Validate via kinetic studies (Km and Vmax) and inhibition assays with cytochrome P450 inhibitors like ketoconazole .

Q. How can contradictory data on this compound’s role in medicarpin vs. maackiain biosynthesis be resolved?

- Methodological Answer : Use isotopic labeling (e.g., <sup>13</sup>C-formononetin) in Cicer arietinum cell cultures. Track metabolite flux via LC-HRMS and correlate with gene expression (e.g., qPCR of CYP81E1 and 2′-hydroxyisoflavone reductase). Compare elicitor-induced pathways (e.g., fungal vs. abiotic stress) to identify context-dependent regulation .

Q. What in vitro systems best model the enzymatic reduction of this compound to medicarpin?

- Methodological Answer : Establish chickpea (Cicer arietinum) cell suspension cultures treated with yeast extract elicitors. Quantify medicarpin accumulation via time-course LC-MS/MS and validate enzyme activity (2′-hydroxyisoflavone reductase) using NADPH depletion assays. Cross-reference with transcriptomic data to link pathway activation .

Methodological and Experimental Design

Q. How should researchers design experiments to investigate stress-induced this compound accumulation?

- Methodological Answer : Apply a factorial design with variables like temperature (e.g., 4°C vs. 25°C), UV exposure, and pathogen elicitors (e.g., methyl jasmonate). Use ANOVA to analyze interaction effects on phenylpropanoid pathway genes (e.g., PAL, CYP81E1) and metabolite levels. Include controls with pathway inhibitors (e.g., piperonylic acid for CYP450s) .

Q. What strategies mitigate matrix effects when quantifying this compound in complex plant extracts?

- Methodological Answer : Implement matrix-matched calibration curves using blank extracts spiked with standards. Apply post-column infusion to identify ion suppression zones and optimize gradient elution to shift analyte retention times. Validate recovery rates (85–115%) via standard addition experiments .

Q. How can the PICO(T) framework structure research questions on this compound’s bioactivity?

- Methodological Answer :

- Population : Plant species with endogenous this compound (e.g., Maackia amurensis).

- Intervention : Elicitor treatment (e.g., salicylic acid).

- Comparison : Untreated controls or CYP81E1 knockout lines.

- Outcome : Phytoalexin (medicarpin) accumulation.

- Time : 24–72-hour post-induction.

Refine search terms using Boolean operators (e.g., "this compound AND phytoalexin NOT industrial") in PubMed and Scopus .

Data Analysis and Interpretation

Q. How should researchers analyze transcriptomic data linking CYP81E1 expression to this compound levels?

Q. What statistical methods address variability in this compound quantification across biological replicates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.